molecular formula C15H15ClN4O4S B2769657 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 1024144-61-3

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No.: B2769657
CAS No.: 1024144-61-3
M. Wt: 382.82
InChI Key: KKPKILYKEVXCNR-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a complex organic compound that features a benzene ring substituted with chloro, nitro, and sulfonyl groups, as well as a piperazinyl moiety attached to a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group. This is followed by the nucleophilic substitution reaction with 1-(2-pyridyl)piperazine to form the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, solvents like ethanol or dimethylformamide (DMF)

    Oxidation: Potassium permanganate, solvents like acetone or water

Major Products

    Reduction: 4-Amino-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the piperazine ring

Scientific Research Applications

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The nitro and sulfonyl groups play a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The piperazinyl and pyridyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrobenzenesulfonamide
  • 4-Chloro-2-nitrobenzenesulfonic acid
  • 4-Chloro-2-nitrobenzenesulfonyl chloride

Comparison

Compared to these similar compounds, 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is unique due to the presence of the piperazinyl and pyridyl groups. These additional moieties enhance its potential for biological activity and make it a versatile intermediate in organic synthesis. The compound’s structural complexity also allows for more diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4S/c16-12-4-5-14(13(11-12)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKILYKEVXCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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